LogP Comparison: Brominated vs. Non-Brominated Thiophene β-Aminoketone
The introduction of bromine at the 5-position of the thiophene ring substantially increases lipophilicity. The measured LogP for 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is 1.5809 , compared to 0.41 for the non-brominated analog 1-amino-3-(thiophen-2-yl)propan-2-one (CAS 807315-06-6) . This represents a 1.17 log unit increase, corresponding to approximately 14.8-fold higher octanol-water partition coefficient. The brominated compound also has a molecular weight of 234.12 g/mol versus 155.22 g/mol for the non-brominated analog.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted/experimental) |
|---|---|
| Target Compound Data | LogP = 1.5809, MW = 234.12 Da, TPSA = 43.09 Ų |
| Comparator Or Baseline | 1-Amino-3-(thiophen-2-yl)propan-2-one: LogP = 0.41, MW = 155.22 Da |
| Quantified Difference | ΔLogP = +1.17 (14.8-fold increase in partition coefficient); ΔMW = +78.90 Da |
| Conditions | Predicted LogP values from commercial database entries (Leyan for target, Chemsrc for comparator). TPSA from Leyan product specification. |
Why This Matters
A LogP difference exceeding 1.0 log unit translates to significantly different membrane permeability, oral absorption potential, and non-specific protein binding, making the brominated compound the appropriate choice when higher lipophilicity is required for target engagement or blood-brain barrier penetration.
